

# dealing with melt inclusion decrepitation in olivine during heating

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## Compound of Interest

Compound Name: Olivine

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## Technical Support Center: Olivine-Hosted Melt Inclusions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **olivine**-hosted melt inclusions. Our goal is to help you overcome common challenges encountered during heating experiments, particularly the issue of decrepitation.

### Troubleshooting Guide

This guide addresses specific problems that can arise during the heating of **olivine**-hosted melt inclusions.

Problem 1: My melt inclusions are consistently decrepitating during one-atmosphere heating.

Q1: What is causing my melt inclusions to decrepitate at one-atmosphere pressure?

A1: Decrepitation during heating at ambient pressure is most commonly caused by a significant pressure difference between the inside of the melt inclusion and the external environment.<sup>[1][2]</sup> As the inclusion is heated, volatile species (primarily CO<sub>2</sub> and H<sub>2</sub>O) within the melt expand, leading to a rapid increase in internal pressure.<sup>[3][4]</sup> If this internal pressure exceeds the tensile strength of the host **olivine**, the inclusion will rupture, or decrepitate.<sup>[3][4]</sup> This is particularly common in volatile-rich melt inclusions.<sup>[3]</sup>

Q2: How can I prevent decrepitation during my heating experiments?

A2: The most effective method to prevent decrepitation is to perform homogenization experiments under high confining pressure.[3][4] This external pressure counteracts the internal pressure buildup within the inclusion, preventing the **olivine** host from fracturing.[3] Techniques such as piston-cylinder apparatuses, internally heated pressure vessels, and hydrothermal diamond-anvil cells are used for this purpose.[3][5]

Q3: Are there any adjustments I can make to my one-atmosphere heating protocol to reduce the chances of decrepitation?

A3: While high-pressure homogenization is the most reliable solution, you can try to optimize your one-atmosphere heating protocol. A very rapid heating rate might minimize the time the inclusion spends at high internal pressure before homogenization. However, success with this approach is limited, especially for CO<sub>2</sub>-rich inclusions, as heating at ambient pressure often fails to achieve total homogenization of the vapor bubble.[3] For inclusions with lower volatile content, controlled and careful heating might be successful.

Problem 2: I'm losing volatile components from my melt inclusions even without visible decrepitation.

Q1: Why are the volatile concentrations in my heated melt inclusions lower than expected?

A1: Volatile loss, particularly of hydrogen (water), can occur through diffusion through the host **olivine** lattice at high temperatures, even if the inclusion does not visibly decrepitate.[4][6] This process is driven by the chemical potential gradient between the melt inclusion and the surrounding environment.[4]

Q2: How can I minimize diffusive water loss during heating experiments?

A2: Conducting experiments over shorter durations can help minimize diffusive loss.[7] In high-pressure experiments, adding water to the surrounding medium (e.g., in the NaCl matrix within a piston-cylinder apparatus) can reduce the water activity gradient between the inclusion and its environment, thereby minimizing or even preventing water loss.[4]

## Frequently Asked Questions (FAQs)

## General Questions

Q1: What is melt inclusion decrepitation?

A1: Melt inclusion decrepitation is the process where a melt inclusion ruptures due to a buildup of internal pressure that exceeds the strength of the host mineral.[3][4] This is often observed during laboratory heating but can also occur naturally as magma ascends and the external pressure decreases.[1][2]

Q2: What are the consequences of decrepitation for my research?

A2: Decrepitation leads to the partial or complete loss of the melt inclusion's contents, particularly the volatile components. This compromises the integrity of the sample and can lead to erroneous interpretations of the original magma composition and volatile content.[3][4]

## High-Pressure Homogenization

Q3: What is high-pressure homogenization and why is it used?

A3: High-pressure homogenization is a technique where melt inclusions are heated under a high confining pressure (typically hundreds of MPa to several GPa).[3][4] This external pressure prevents the inclusion from decrepitating by counteracting the internal pressure from expanding volatiles. It is the preferred method for homogenizing volatile-rich melt inclusions.[3][8]

Q4: What are the typical experimental conditions for successful high-pressure homogenization of **olivine**-hosted melt inclusions?

A4: Successful homogenization of CO<sub>2</sub>-rich melt inclusions in **olivine** has been achieved at pressures between 1.5 and 2.5 GPa and temperatures of 1275-1300°C, with run durations of around 30 minutes.[3][4][8] The specific conditions will depend on the composition of the melt and its volatile content.

## Quantitative Data Summary

The following table summarizes the experimental conditions and success rates for the high-pressure homogenization of CO<sub>2</sub>-rich melt inclusions in **olivine** from various studies.

Pressure (GPa)	Temperature (°C)	Duration (min)	Success Rate	Reference
2.5	1300	30	Complete homogenization	[3],[4],[8]
2.0	1300	30	Partial homogenization (50%)	[3],[4],[8]
1.5	1300	30	Low success rate	[3],[4],[8]
2.5	1275	30	Low success rate	[3],[4],[8]

## Experimental Protocols

### Protocol 1: High-Pressure Homogenization using a Piston-Cylinder Apparatus

This protocol is based on the methodology described by Buso et al. (2022).[3][4][8]

Objective: To homogenize volatile-rich, **olivine**-hosted melt inclusions without decrepitation.

Materials:

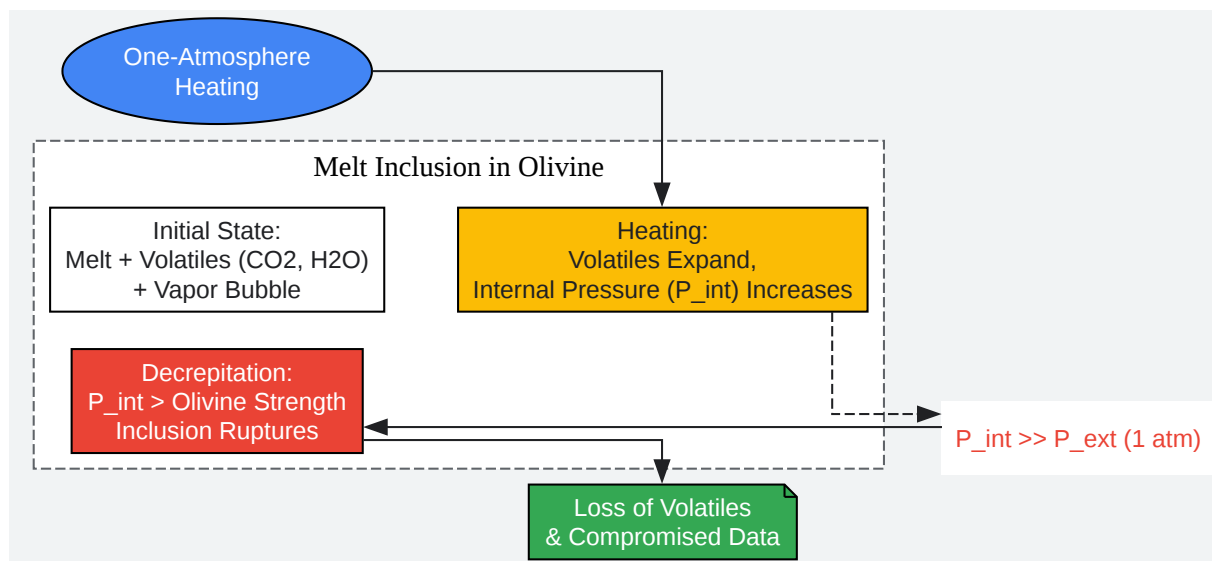
- **Olivine** grains containing melt inclusions
- Au-Pd capsules (thick-walled)
- NaCl powder (as a pressure medium)
- Powdered **olivine** (of similar composition to the host)
- Piston-cylinder apparatus

Procedure:

- Sample Preparation: Select **olivine** grains with suitable melt inclusions. The grains should be doubly polished to allow for clear observation.

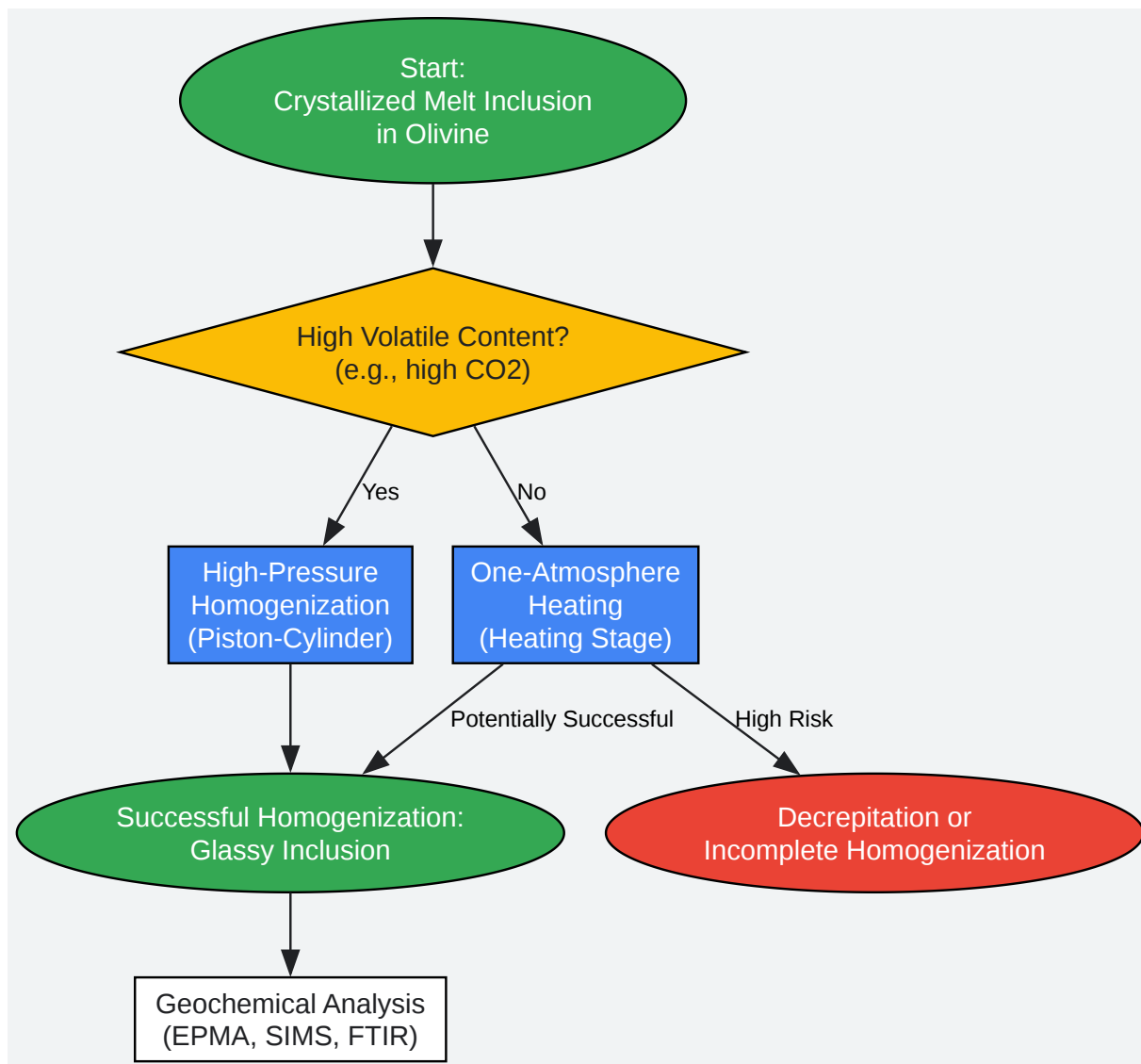
- Capsule Assembly: Load two **olivine** grains into a thick-walled Au-Pd capsule. Fill the remaining space with a mixture of NaCl and powdered **olivine**. The powdered **olivine** helps to minimize the dissolution of the host **olivine** into the molten NaCl.
- Encapsulation: Seal the capsule by welding.
- Piston-Cylinder Setup: Place the sealed capsule into the piston-cylinder assembly.
- Pressurization and Heating:
  - Pressurize the assembly to the target pressure (e.g., 2.5 GPa).
  - Heat the sample to the target temperature (e.g., 1300°C) at a controlled rate.
  - Hold at the target pressure and temperature for the desired duration (e.g., 30 minutes).
- Quenching: Rapidly quench the experiment by turning off the power to the furnace. This solidifies the homogenized melt into a glass.
- Sample Recovery: Carefully retrieve the capsule from the assembly and extract the **olivine** grains.
- Analysis: The homogenized glassy melt inclusions can now be analyzed for their major, trace, and volatile element compositions.

## Visualizations



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*The process of melt inclusion decrepitation during one-atmosphere heating.*



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*Decision workflow for selecting a heating method for melt inclusions.*

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